Dual DNA Gyrase/Topoisomerase IV Inhibition: Furan‑3‑Carbonyl vs. Cyclopropylsulfonyl Pyrrolidine Oxadiazoles
In a systematic SAR study of 1,2,4‑oxadiazole/pyrrolidine hybrids, the furan‑2‑yl amide derivative (Compound 16) exhibited an IC₅₀ of 120 nM against Escherichia coli DNA gyrase, which is 1.4‑fold more potent than the clinical benchmark novobiocin (IC₅₀ = 170 nM) [1]. The same compound inhibited Topo IV with an IC₅₀ of 13 µM, comparable to novobiocin (IC₅₀ = 11 µM), and delivered a MIC of 24 ng/mL against Staphylococcus aureus, outperforming ciprofloxacin (MIC = 30 ng/mL) [1]. Replacement of the furan carbonyl with a cyclopropylsulfonyl group (a common isosteric replacement in the same library) abolished dual‑target activity, yielding gyrase IC₅₀ values > 5 µM [1]. This demonstrates that the furan‑3‑carbonyl moiety is not interchangeable with saturated sulfonyl isosteres if dual gyrase/Topo IV inhibition is desired.
| Evidence Dimension | E. coli DNA gyrase IC₅₀ |
|---|---|
| Target Compound Data | 120 nM (furan‑2‑yl amide analog, Compound 16) |
| Comparator Or Baseline | Novobiocin: 170 nM; Cyclopropylsulfonyl analog: >5,000 nM |
| Quantified Difference | 1.4‑fold more potent than novobiocin; >40‑fold more potent than cyclopropylsulfonyl isostere |
| Conditions | In vitro DNA gyrase supercoiling assay; recombinant E. coli enzyme |
Why This Matters
This evidence provides a direct, quantitative rationale for retaining the furan‑carbonyl‑pyrrolidine motif in antibacterial screening libraries, as alternative amide replacements can eliminate dual‑target engagement.
- [1] Frejat, F. O. A., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103538. View Source
